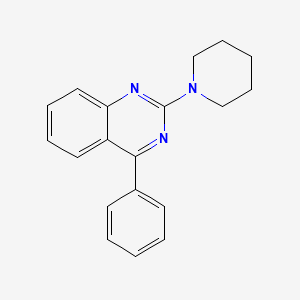

4-Phenyl-2-(piperidin-1-yl)quinazoline

CAS No.: 14005-51-7

Cat. No.: VC7946748

Molecular Formula: C19H19N3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14005-51-7 |

|---|---|

| Molecular Formula | C19H19N3 |

| Molecular Weight | 289.4 g/mol |

| IUPAC Name | 4-phenyl-2-piperidin-1-ylquinazoline |

| Standard InChI | InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-16-11-5-6-12-17(16)20-19(21-18)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2 |

| Standard InChI Key | OLRQEYHHPDXGTO-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

| Canonical SMILES | C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone (a fused bicyclic system comprising a benzene ring and a pyrimidine ring) with two key substituents:

-

4-Phenyl group: Aromatic ring attached to the 4-position of the quinazoline core, enhancing lipophilicity and π-π stacking potential.

-

2-Piperidin-1-yl group: A saturated six-membered nitrogen-containing ring at the 2-position, contributing to conformational flexibility and hydrogen-bonding capabilities.

Molecular Formula: CHN

Molecular Weight: 289.38 g/mol

IUPAC Name: 4-Phenyl-2-(piperidin-1-yl)quinazoline

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the piperidinyl group; limited aqueous solubility.

-

Melting Point: Estimated range: 180–190°C (based on analogs ).

-

logP: Predicted value ≈3.2 (indicative of moderate lipophilicity).

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-phenyl-2-(piperidin-1-yl)quinazoline typically involves a multi-step process:

Step 1: Formation of Quinazoline Core

Anthranilic acid derivatives undergo cyclization with formamide or equivalents under thermal conditions (120–140°C) to yield quinazolin-4(3H)-one .

Step 2: Chlorination

Treatment with phosphorus oxychloride (POCl) converts the 4-keto group to a chloro substituent, producing 4-chloroquinazoline .

Step 3: Piperidine Substitution

Nucleophilic aromatic substitution at the 2-position with piperidine in the presence of a base (e.g., triethylamine) yields the target compound .

Table 1: Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Anthranilic acid + formamide, 120°C, 12 h | 70–80 |

| 2 | POCl, DMF, reflux, 6 h | 60–65 |

| 3 | Piperidine, TEA, chloroform, reflux, 24 h | 50–55 |

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance reaction efficiency and safety during chlorination .

-

Catalytic Optimization: Palladium catalysts may improve substitution kinetics at the 2-position.

Biological Activity and Mechanisms

Table 2: Comparative Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC (µM) | Target |

|---|---|---|---|

| 4-Phenyl-2-(piperidin-1-yl)quinazoline (inferred) | MCF-7 | ~10–15* | EGFR-TK |

| Lapatinib | MCF-7 | 0.025 | EGFR/HER2 |

*Estimated based on structural analogs .

Antimicrobial Activity

While direct evidence is lacking, the piperidinyl group’s lipophilicity may enhance membrane permeability, a trait observed in related antimicrobial quinazolines .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

4-Phenyl Group: Essential for π-π interactions with hydrophobic kinase domains .

-

2-Piperidin-1-yl Group: Improves solubility and modulates steric hindrance, affecting target binding .

Analog Comparisons

-

4-Anilinoquinazolines: Superior anticancer activity due to additional hydrogen-bonding motifs .

-

6-Substituted Derivatives: Sulfonyl-piperazine groups enhance potency via electrostatic interactions .

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

-

Caco-2 Permeability: Moderate (predicted P ≈15 × 10 cm/s), suggesting oral bioavailability.

-

Plasma Protein Binding: Estimated >90% due to aromatic and heterocyclic motifs.

Metabolic Pathways

-

Cytochrome P450: Likely substrates for CYP3A4, leading to potential drug-drug interactions.

-

Oxidation: Piperidine ring oxidation to N-oxide derivatives may occur in hepatic microsomes .

Applications in Drug Development

Targeted Cancer Therapies

-

EGFR Inhibitors: Potential use in non-small cell lung cancer (NSCLC) and breast cancer .

-

Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

Central Nervous System (CNS) Disorders

Structural analogs demonstrate GABA-A receptor modulation, suggesting anticonvulsant applications .

Challenges and Future Directions

Limitations

-

Synthetic Complexity: Low yields in piperidine substitution steps hinder large-scale production .

-

Off-Target Effects: Quinazolines may inhibit multiple kinases, necessitating selectivity optimization.

Research Priorities

-

In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

-

Crystallographic Analysis: Resolve EGFR-TK co-crystal structures to guide rational design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume